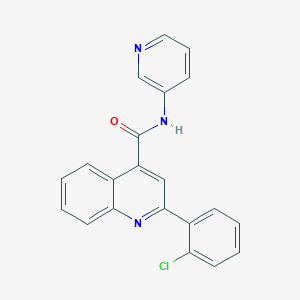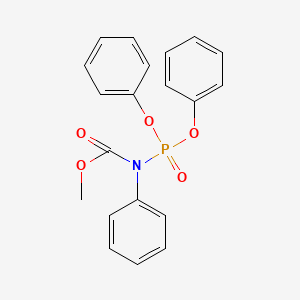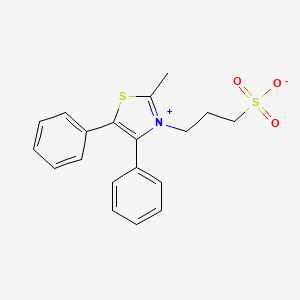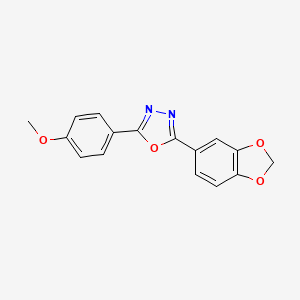![molecular formula C12H16N4O3S B11120986 4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B11120986.png)
4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring system substituted with a sulfonyl group and a 4-methyl-1,4-diazepane moiety. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-nitroaniline derivatives with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the 4-Methyl-1,4-diazepane Moiety: The final step involves the nucleophilic substitution reaction where the 4-methyl-1,4-diazepane moiety is attached to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and the diazepane moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1,4-diazepan-1-yl)aniline
- (4-Methyl-1,4-diazepan-1-yl)acetic acid
- 1,4-diazepane
Uniqueness
Compared to similar compounds, 4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole is unique due to the presence of both the benzoxadiazole ring and the sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N4O3S |
|---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
4-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H16N4O3S/c1-15-6-3-7-16(9-8-15)20(17,18)11-5-2-4-10-12(11)14-19-13-10/h2,4-5H,3,6-9H2,1H3 |
InChI Key |
FLQAYQBASLXITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B11120920.png)


![5-[6-chloro-1-(propan-2-yl)-1H-benzimidazol-2-yl]pentanoic acid](/img/structure/B11120943.png)

![7-Bromo-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120948.png)
![N-(2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11120953.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120958.png)


![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11120975.png)
![ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11120997.png)
